N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide” is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Thiophene rings are five-membered aromatic rings containing four carbon atoms and a sulfur atom. The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the bithiophene and benzamide sections due to the nature of aromatic systems . The exact geometry would depend on the specific spatial arrangement of the atoms and the electronic structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bithiophene and benzamide groups. Bithiophenes can undergo various reactions such as bromination and metal-catalyzed cross-coupling reactions . Benzamides can participate in reactions such as hydrolysis, reduction, and various coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Corrosion Inhibition and Biocidal Activities
A study by Abousalem et al. (2019) highlights the use of fluorophenyl-2,2′-bichalcophenes, including compounds similar to "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide," as eco-friendly corrosion inhibitors and biocide agents. These compounds have shown significant corrosion protection for carbon steel in hydrochloric acid, with promising inhibition efficiency. The compounds act as mixed-type inhibitors and demonstrate strong adsorption on carbon steel surfaces, following the Langmuir adsorption isotherm. Additionally, their biocidal action against bacteria responsible for microbial influenced corrosion (MIC) suggests dual functionality, beneficial from both economic and environmental perspectives (Abousalem, Ismail, & Fouda, 2019).
Antimicrobial and Antituberculosis Activities
Research on the antimicrobial properties of compounds containing the fluorobenzamide moiety, including those structurally related to "this compound," has demonstrated their effectiveness against various bacterial and fungal strains. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group, which showed significant antimicrobial activity, highlighting the role of fluorine in enhancing these properties. Compounds synthesized demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi, with some compounds showing most activity at minimal inhibitory concentrations (MIC) of 12.5 μg/mL against selected bacterial strains (Desai, Rajpara, & Joshi, 2013). Furthermore, Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives of 4-fluorophenylhydrazide with significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, underscoring the potential of these compounds in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).
Advanced Material Synthesis
Compounds with the fluorobenzamide structure, akin to "this compound," have been utilized in the synthesis of advanced materials. For instance, the preparation of poly(3,4-ethylene dioxythiophene) (PEDOT)-modified polyvinylidene fluoride electrospun fibers incorporating fluorobenzamide derivatives showcases a novel adsorbent material for removing anionic dyes from aqueous media. This innovative material demonstrates high adsorption capacity, broad pH range effectiveness, and excellent mechanical and environmental stability, making it a promising candidate for water remediation and effluent treatment systems (da Silva et al., 2021).
Future Directions
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNOS2/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWORPBAXCSHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.